molecular formula C19H19FN2O2S B7185707 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No.: B7185707
M. Wt: 358.4 g/mol
InChI Key: DVAALKBJTDHWBA-UHFFFAOYSA-N
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Description

7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include fluorinated quinoline derivatives and benzothiophene intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Cyclization: reactions to form the quinoline and benzothiophene rings.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: to increase reaction efficiency.

    Solvents: that facilitate the reactions.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a precursor for synthesizing new compounds with potential biological activities.

Biology

    Biological assays: Studied for its interaction with various biological targets.

Medicine

    Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures.

    Benzothiophene derivatives: Compounds with benzothiophene moieties.

Uniqueness

The uniqueness of 7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

7-fluoro-N-(3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-10-12-4-2-3-5-16(12)25-19(10)22-18(24)14-9-17(23)21-15-8-11(20)6-7-13(14)15/h6-8,14H,2-5,9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAALKBJTDHWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1CCCC2)NC(=O)C3CC(=O)NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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